O-2-Naphthyl chlorothioformate
Overview
Description
O-2-Naphthyl chlorothioformate is an organic compound characterized by the presence of naphthyl, chloro, and thioformate functional groups. Its chemical formula is C11H7ClOS, and it is known for its applications in organic synthesis . This yellowish solid has a molecular weight of 222.69 g/mol and is used in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-2-Naphthyl chlorothioformate can be synthesized through the reaction of 2-naphthol with thiophosgene. The reaction typically involves the following steps:
- Dissolve 2-naphthol in an appropriate solvent such as dichloromethane.
- Add thiophosgene to the solution while maintaining a low temperature to control the reaction rate.
- Stir the mixture for several hours until the reaction is complete.
- Purify the product through recrystallization or column chromatography to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: O-2-Naphthyl chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbonates.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-naphthol and carbonyl chloride.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Acid or base catalysts may be used to enhance reaction rates.
Major Products:
Thiocarbamates: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
2-Naphthol: Formed from hydrolysis.
Scientific Research Applications
O-2-Naphthyl chlorothioformate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce thioformate groups into molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of O-2-Naphthyl chlorothioformate involves its reactivity with nucleophiles. The compound’s chlorothioformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of thiocarbamates and thiocarbonates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
O-2-Naphthyl chloroformate: Similar structure but lacks the sulfur atom.
O-2-Naphthyl isothiocyanate: Contains an isothiocyanate group instead of a chlorothioformate group.
O-2-Naphthyl thiocyanate: Contains a thiocyanate group instead of a chlorothioformate group.
Uniqueness: O-2-Naphthyl chlorothioformate is unique due to its specific combination of naphthyl, chloro, and thioformate functional groups. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
O-naphthalen-2-yl chloromethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFPIPCTRVDPJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146934 | |
Record name | O-2-Naphthyl chlorothioformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10506-37-3 | |
Record name | Carbonochloridothioic acid, O-2-naphthalenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10506-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-2-Naphthyl chlorothioformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010506373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-2-Naphthyl chlorothioformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-2-naphthyl chlorothioformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-2-Naphthyl chlorothioformate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6L7YU9JEP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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